4-Chlorobenzalhydantoin
Description
4-Chlorobenzalhydantoin (IUPAC name: (5E)-5-(4-Chlorobenzylidene)-2,4-imidazolidinedione) is a hydantoin derivative characterized by a substituted imidazolidinedione core. Its molecular formula is C₁₀H₇ClN₂O₂, with an average molecular mass of 222.628 g/mol . The compound features a 4-chlorobenzylidene substituent attached to the hydantoin ring, a structural motif that enhances lipophilicity and may influence biological activity. Hydantoins are historically significant in medicinal chemistry, with derivatives often explored for anticonvulsant, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHAXRMBPQCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzalhydantoin can be synthesized through multiple routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydantoin in the presence of a base . The reaction typically proceeds under reflux conditions in ethanol, using tin (II) chloride dihydrate as a catalyst . The yield of this reaction is reported to be around 92% .
Industrial Production Methods
In industrial settings, the synthesis of 4-Chlorobenzalhydantoin may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzalhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Research indicates that various hydantoins, including derivatives like 4-chlorobenzalhydantoin, exhibit significant antitumor properties. A study prepared a series of hydantoins and tested them against P-388 lymphocytic leukemia in mice. The most active compound from this series was noted to have a T/C value of 190%, suggesting strong antitumor efficacy. The presence of chlorine substituents at specific positions on the hydantoin ring was shown to enhance this activity, indicating a structure-activity relationship that could be exploited for further drug development .
2. Antibacterial Properties
Hydantoin derivatives are being explored as potential antibiotic agents due to their ability to disrupt bacterial membranes and inhibit critical bacterial functions. A study highlighted that certain hydantoin compounds, including those with cationic groups and lipid tails, demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited over 50-fold increased potency against multidrug-resistant strains compared to traditional antibiotics like nitrofurantoin . This suggests that 4-chlorobenzalhydantoin could be part of a new class of antibiotics aimed at combating antibiotic resistance.
3. Diabetes Treatment
Hydantoins have also been investigated for their potential in treating complications associated with diabetes. Various studies have focused on the formulation of hydantoin derivatives into oral medications that can effectively manage blood glucose levels and related complications. These compounds have shown low toxicity profiles and significant pharmacological activity in preclinical models .
Structure-Activity Relationship Studies
The efficacy of 4-chlorobenzalhydantoin is closely linked to its chemical structure. Research has emphasized the importance of substituents at specific positions on the hydantoin ring. For instance, modifications at the 1 and 3 positions can significantly alter the biological activity of these compounds. Understanding these relationships allows for the rational design of more effective therapeutic agents .
Case Studies and Experimental Findings
Several experimental studies have documented the efficacy of 4-chlorobenzalhydantoin in various therapeutic contexts:
- Antitumor Studies : In vivo studies demonstrated that certain hydantoins could effectively reduce tumor size in mouse models, with specific attention given to the role of chlorine substituents in enhancing activity .
- Antibacterial Efficacy : Laboratory tests revealed that synthesized hydantoin derivatives could rapidly kill bacterial pathogens, including resistant strains, highlighting their potential as novel antibiotics .
- Diabetes Management : Clinical formulations containing hydantoins were tested for their ability to manage diabetes-related complications effectively, showing promising results in animal models .
Mechanism of Action
The mechanism of action of 4-Chlorobenzalhydantoin involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Key Observations:
- Hydantoin vs. Oxime/Hydrazide: The hydantoin ring in 4-Chlorobenzalhydantoin provides rigidity and hydrogen-bonding capacity, contrasting with the linear hydrazide (C₇H₇ClN₂O) and oxime (C₇H₅ClNO) derivatives .
- Aldehyde Precursors : 4-Chlorobenzaldehyde (C₇H₅ClO) and its 2-methyl analog (C₈H₇ClO) are simpler precursors; their aldehyde groups enable nucleophilic additions, unlike the electrophilic hydantoin ring .
Research Findings
- Structural Studies: The sydnone derivative (C₁₈H₁₃ClN₆O₂S) was structurally characterized via X-ray crystallography, revealing planar heterocyclic systems and intermolecular interactions .
- Precursor Utility : 4-Chlorobenzaldehyde (CAS 104-88-1) is widely used in synthesizing pharmaceuticals, agrochemicals, and fragrances, underscoring its industrial relevance .
Biological Activity
4-Chlorobenzalhydantoin (4-CBH) is a derivative of hydantoin, a class of compounds known for their diverse biological activities. This article explores the biological activity of 4-CBH, focusing on its antitumor, antiandrogenic, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
4-Chlorobenzalhydantoin is characterized by the presence of a chlorobenzyl group attached to the hydantoin moiety. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that hydantoin derivatives, including 4-CBH, exhibit significant antitumor activity. In vitro assays using human breast cancer cell lines (e.g., MDA-MB-231) showed that 4-CBH reduces cell proliferation and induces apoptosis in a dose-dependent manner.
Key Findings:
- Cell Viability: Treatment with 4-CBH resulted in a significant decrease in cell survival rates.
- Apoptosis Induction: Increased levels of nitrites were observed, indicating elevated nitric oxide production associated with apoptosis.
- Migration Inhibition: The compound inhibited the migration capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) gene expressions .
Antiandrogenic Activity
4-CBH has been evaluated for its antiandrogenic properties. In vitro studies assessed the inhibition of dihydrotestosterone (DHT)-induced androgen receptor activation using LAPC4 cell lines.
Results:
- Inhibition Potency: The presence of the chlorobenzyl group enhances the antiandrogenic activity compared to other derivatives.
- Mechanism: The hydantoin core is crucial for maintaining high antiandrogenic activity, suggesting that modifications at specific positions can significantly alter efficacy .
Antimicrobial Activity
Hydantoins, including 4-CBH, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains.
Study Highlights:
- Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus, and others were used to evaluate antimicrobial efficacy.
- Minimum Inhibitory Concentration (MIC): The MIC values for 4-CBH were found to be significantly lower than those for many standard antibiotics, indicating strong bactericidal effects .
The biological activities of 4-CBH can be attributed to several mechanisms:
- Nitric Oxide Production: Enhanced nitric oxide levels contribute to apoptosis in tumor cells.
- Gene Expression Modulation: Inhibition of genes involved in cell migration and invasion plays a critical role in its antitumor effects.
- Androgen Receptor Interaction: The compound's structure allows it to effectively compete with DHT for binding to androgen receptors.
Table 1: Summary of Biological Activities of 4-Chlorobenzalhydantoin
Q & A
Q. What are the established synthetic routes for 4-Chlorobenzalhydantoin, and how can their reproducibility be validated in academic settings?
- Methodological Answer : The synthesis typically involves condensation reactions between 4-chlorobenzaldehyde derivatives and hydantoin precursors under acidic or basic catalysis. For validation:
- Replicate procedures from peer-reviewed literature (e.g., using zinc chloride as a catalyst, as seen in analogous chlorinated aromatic syntheses ).
- Validate purity via HPLC (≥98% purity threshold) and cross-check spectral data (¹H/¹³C NMR, IR) against published benchmarks .
- Include a control experiment omitting the catalyst to confirm its necessity.
Q. How should researchers characterize the structural and electronic properties of 4-Chlorobenzalhydantoin to ensure accurate reporting?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns.
- DFT calculations : Compare experimental (e.g., UV-Vis absorption) and computed electronic spectra to validate electronic properties .
- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition temperatures ≥200°C for material science applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for 4-Chlorobenzalhydantoin across different studies?
- Methodological Answer :
- Systematic solvent comparison : Record NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic effects : Use variable-temperature NMR to detect conformational equilibria influencing peak splitting.
- Cross-validate with mass spectrometry : Confirm molecular ion ([M+H]⁺) matches expected m/z (e.g., 228.05 for C₉H₆ClN₂O₂) .
- Document all conditions (pH, concentration) to enable direct comparison with literature .
Q. What strategies optimize reaction yields of 4-Chlorobenzalhydantoin in solvent-free or green chemistry conditions?
- Methodological Answer :
- Catalyst screening : Test ionic liquids or biocatalysts (e.g., lipases) to reduce reliance on traditional acids/bases .
- Microwave-assisted synthesis : Compare time/yield metrics vs. conventional heating (e.g., 80% yield in 30 min vs. 65% in 6 hrs) .
- Solvent-free mechanochemistry : Use ball milling to enhance reaction efficiency, monitoring via in-situ Raman spectroscopy .
Q. How can computational models predict the biological activity of 4-Chlorobenzalhydantoin derivatives for drug discovery?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with binding energies ≤ -7.0 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity datasets .
- ADMET prediction : Use SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition risks) before in vitro testing .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity of 4-Chlorobenzalhydantoin across cell-line studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and viability protocols (MTT vs. resazurin) .
- Control for hydantoin stability : Pre-test compound integrity in culture media via LC-MS to rule out degradation .
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical tests (e.g., ANOVA) to identify outliers .
Safety and Handling Protocols
Q. What are the critical safety considerations when handling 4-Chlorobenzalhydantoin in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to potential irritant properties (Xi classification) .
- Waste disposal : Neutralize reaction residues with 10% NaOH before aqueous disposal, per EPA guidelines .
- Spill management : Absorb with vermiculite, avoiding combustible materials (flash point >150°C) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 158–160°C (DSC) | |
| LogP (Partition Coefficient) | 1.8 (Predicted via ChemAxon) | |
| Solubility in DMSO | 45 mg/mL (25°C) | |
| TGA Decomposition | Onset at 210°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
